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Compound of Interest

Compound Name: 3-(4-Methylphenoxy)azetidine

Cat. No.: B1320930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Boc-3-hydroxyazetidine is a versatile saturated heterocyclic building block of significant

interest in medicinal chemistry and drug discovery. Its rigid four-membered ring system offers a

unique conformational constraint that can be exploited to improve the pharmacological

properties of drug candidates. The presence of a hydroxyl group at the 3-position provides a

convenient handle for further functionalization, while the tert-butoxycarbonyl (Boc) protecting

group ensures stability and allows for selective deprotection under acidic conditions. This

document provides detailed application notes and experimental protocols for the synthesis and

derivatization of N-Boc-3-hydroxyazetidine.

Synthesis of N-Boc-3-hydroxyazetidine
A common and efficient method for the preparation of N-Boc-3-hydroxyazetidine involves the

debenzylation of a commercially available precursor followed by Boc protection.

Experimental Protocol: Synthesis of tert-butyl 3-
hydroxyazetidine-1-carboxylate
This protocol describes a two-step, one-pot procedure starting from 1-benzylazetidin-3-ol.

Materials:
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1-benzylazetidin-3-ol

Palladium on carbon (5% Pd/C)

Tetrahydrofuran (THF)

Di-tert-butyl dicarbonate (Boc₂O)

n-Heptane

Nitrogen gas (N₂)

Procedure:[1]

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C

(1.75 g).

Stir the reaction mixture at room temperature overnight under a hydrogen (H₂) atmosphere

for 20 hours.

Monitor the reaction for completion by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude 3-hydroxyazetidine.

Dissolve the crude product in THF (350 mL) and add di-tert-butyl dicarbonate (a solution of

the crude from the previous step is used directly). The specific amount of Boc₂O may need to

be adjusted based on the crude weight.

Stir the mixture at room temperature for at least 1 hour until the reaction is complete (monitor

by TLC).

Concentrate the reaction mixture under vacuum.

Dissolve the residue in n-heptane (105 mL) and stir at 0-5 °C for 2 hours under a nitrogen

atmosphere.
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Filter the resulting solid and dry to afford pure white solid tert-butyl 3-hydroxyazetidine-1-

carboxylate.

Expected Yield: Approximately 91%.[1]

Applications in Synthesis
Oxidation to N-Boc-3-azetidinone
The oxidation of the hydroxyl group of N-Boc-3-hydroxyazetidine provides N-Boc-3-

azetidinone, a key intermediate for the synthesis of various substituted azetidines, including

those found in bioactive molecules like Baricitinib.[1]

This protocol utilizes a TEMPO-catalyzed oxidation with sodium hypochlorite (NaClO).

Materials:

tert-butyl 3-hydroxyazetidine-1-carboxylate

Dichloromethane (CH₂Cl₂)

Potassium bromide (KBr) aqueous solution (9.1%)

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

Potassium bicarbonate (KHCO₃)

Sodium hypochlorite (NaClO) aqueous solution (12%)

Procedure:[1]

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂

(200 mL), add 9.1% potassium bromide aqueous solution (15.1 g) and TEMPO (0.18 g, 1.15

mmol) at -15 to 5 °C.

Slowly add a pre-mixed solution of KHCO₃ (104 g) and NaClO (86 g, 12% aqueous solution)

in water (389 mL) to the reaction mixture, maintaining the temperature between -15 and 5

°C.
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Stir the mixture for 30 minutes.

Monitor the reaction for completion by TLC.

Upon completion, separate the organic layer.

Extract the aqueous layer with CH₂Cl₂.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Expected Yield: High yield is expected.

O-Alkylation and O-Arylation
The hydroxyl group of N-Boc-3-hydroxyazetidine can be readily converted to ethers through

various methods, including the Williamson ether synthesis and the Mitsunobu reaction.

This method is suitable for the synthesis of ethers from phenols or simple alkyl halides. It

involves the deprotonation of the alcohol or phenol followed by nucleophilic substitution.

The Mitsunobu reaction allows for the conversion of the alcohol to an ether with inversion of

stereochemistry, using a phosphine and an azodicarboxylate. This reaction is particularly useful

for a wide range of nucleophiles, including phenols.[2]
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Feature
Williamson Ether
Synthesis

Mitsunobu Reaction

General Principle

Sₙ2 reaction between an

alkoxide/phenoxide and an

alkyl/aryl halide or sulfonate.

Redox condensation of an

alcohol and a nucleophile

mediated by a phosphine and

an azodicarboxylate.[2]

Stereochemistry
Inversion of configuration at

the electrophilic carbon.

Inversion of configuration at

the alcohol carbon.[2]

Substrate Scope

Generally good for primary and

some secondary alkyl halides.

Phenols are good

nucleophiles.

Broad scope for primary and

secondary alcohols. Works

well with a variety of acidic

nucleophiles (pKa < 15).[2]

Reagents

Base (e.g., NaH, K₂CO₃),

Solvent (e.g., DMF, Acetone).

[3]

Triphenylphosphine (PPh₃),

Diethyl azodicarboxylate

(DEAD) or Diisopropyl

azodicarboxylate (DIAD).

Byproducts Salt (e.g., NaCl, KBr).

Triphenylphosphine oxide

(TPPO), reduced

azodicarboxylate.

Advantages
Simple reagents, often cost-

effective.

Mild reaction conditions, high

yields, predictable

stereochemistry.

Disadvantages

May require harsh bases and

high temperatures. The

hydroxyl group of N-Boc-3-

hydroxyazetidine is a poor

leaving group and may require

activation (e.g., as a tosylate).

[3]

Stoichiometric amounts of

reagents and byproducts that

can complicate purification.

Azodicarboxylates can be

hazardous.

Materials:

N-Boc-3-hydroxyazetidine
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Phenol

Potassium carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF)

Water

Ethyl acetate

Brine

Procedure:[3]

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous DMF

(0.2 M), add potassium carbonate (2.0 eq.).

Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

After completion, cool the reaction mixture to room temperature and dilute with water.

Extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-

phenoxyazetidine.

Application in the Synthesis of Bioactive Molecules:
Baricitinib
N-Boc-3-hydroxyazetidine is a crucial starting material for the synthesis of the azetidine moiety

in Baricitinib, a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis.[1]

The synthesis involves the oxidation of N-Boc-3-hydroxyazetidine to the corresponding ketone,

followed by a series of transformations to introduce the required functional groups.
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Synthesis of Baricitinib Intermediate

N-Boc-3-hydroxyazetidine N-Boc-3-azetidinone
 Oxidation (e.g., TEMPO/NaClO) 

tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
 Horner-Wadsworth-Emmons Reaction 

2-(azetidin-3-ylidene)acetonitrile hydrochloride
 Boc Deprotection (e.g., HCl) 

2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile
(Key Intermediate for Baricitinib)

 Sulfonylation (e.g., Ethanesulfonyl chloride) 

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1320930?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

